benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate exists as a well-defined chemical entity with established nomenclature across multiple systematic naming conventions. The compound bears the Chemical Abstracts Service registry number 1428243-26-8, providing unambiguous identification within chemical databases and commercial catalogs. The molecular formula C₁₆H₂₀BrNO₃ reflects its complex composition, incorporating bromine, nitrogen, and oxygen heteroatoms within a carbon framework of sixteen atoms.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, emphasizing both the stereochemical descriptors and the systematic structural organization. Alternative nomenclature systems recognize this molecule as (3R,4S)-3-(2-bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester, demonstrating the systematic relationship between different naming conventions.
The molecular weight of 354.24 grams per mole positions this compound within a molecular size range typical of intermediate complexity organic molecules used in synthetic chemistry applications. The compound exhibits a calculated molecular descriptor profile including the InChI identifier QEFUCTKHMXMWRF-KGLIPLIRSA-N and the simplified molecular input line entry system representation CC[C@@H]1CN(C[C@@H]1C(=O)CBr)C(=O)OCC2=CC=CC=C2.
Table 1: Fundamental Chemical Identifiers
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1428243-26-8 |
| Molecular Formula | C₁₆H₂₀BrNO₃ |
| Molecular Weight | 354.24 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | QEFUCTKHMXMWRF-KGLIPLIRSA-N |
| Creation Date in Database | 2015-02-02 |
| Last Modification Date | 2025-05-18 |
Stereochemical Configuration and Significance
The stereochemical designation (3R,4S) represents a fundamental aspect of this compound's chemical identity, defining the absolute configuration at two critical chiral centers within the pyrrolidine ring system. The R configuration at position 3 and S configuration at position 4 create a specific three-dimensional molecular architecture that significantly influences the compound's chemical reactivity and potential biological interactions.
The significance of stereochemical control in pyrrolidine derivatives extends beyond mere structural description to encompass fundamental principles of molecular recognition and biological activity. Research demonstrates that different stereoisomers of pyrrolidine derivatives can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins. The (3R,4S) configuration specifically influences the spatial orientation of substituents, creating a unique molecular topology that affects both chemical reactivity and potential pharmacological properties.
The pyrrolidine ring system itself contributes to the three-dimensional coverage of molecular space through a phenomenon known as pseudorotation. This conformational flexibility, combined with the fixed stereochemical configuration at positions 3 and 4, creates a well-defined spatial arrangement that maximizes the potential for specific molecular interactions while maintaining conformational adaptability.
The ethyl substituent at position 4 contributes to the hydrophobic character of the molecule, while its specific stereochemical orientation influences the overall molecular conformation. The bromoacetyl group at position 3 introduces both reactivity and additional stereochemical complexity, creating a multifunctional synthetic intermediate with defined spatial characteristics.
Table 2: Stereochemical Parameters
| Position | Configuration | Substituent | Spatial Influence |
|---|---|---|---|
| 3 | R | 2-bromoacetyl | Reactive electrophilic center |
| 4 | S | ethyl | Hydrophobic contribution |
| 1 | - | benzyl carboxylate | Protecting group functionality |
Historical Context in Pyrrolidine Chemistry
The development of this compound emerges from a rich historical foundation in pyrrolidine chemistry spanning nearly two centuries of scientific investigation. The pyrrolidine scaffold itself was first characterized in the context of broader nitrogen heterocycle research, with early recognition of its fundamental importance in biological systems.
The historical significance of pyrrolidine derivatives in medicinal chemistry became apparent through the recognition that 37 drugs approved by the United States Food and Drug Administration contain pyrrolidine structural elements. This prevalence reflects the versatility of the pyrrolidine scaffold in medicinal chemistry applications, where it ranks as the most common five-membered non-aromatic nitrogen heterocycle.
The evolution of synthetic methodologies for pyrrolidine construction has progressed from simple cyclization reactions to sophisticated stereoselective approaches capable of producing complex derivatives such as this compound. The development of iridium-catalyzed reductive generation of azomethine ylides represents one significant advancement that enables access to functionalized pyrrolidines through [3 + 2] dipolar cycloaddition reactions.
The recognition of pyrrolidine derivatives as privileged scaffolds in drug discovery has driven the development of increasingly sophisticated synthetic methods. The combination of sp³-hybridization, stereochemical contribution, and three-dimensional coverage makes pyrrolidine-containing compounds particularly valuable for exploring pharmacophore space.
Contemporary applications of pyrrolidine derivatives span multiple therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities. This broad spectrum of biological activities reflects the fundamental versatility of the pyrrolidine scaffold and provides historical context for the development of specialized derivatives such as this compound.
Table 3: Historical Milestones in Pyrrolidine Chemistry
| Time Period | Development | Significance |
|---|---|---|
| 1834 | First detection of pyrrole in coal tar | Foundation for nitrogen heterocycle chemistry |
| 1857 | Isolation of pyrrole from bone pyrolysate | Establishment of pyrrole chemistry |
| 1954 | Recognition of pyrrolidine in natural products | Biological significance established |
| 2015-2023 | Advanced synthetic methodologies | Stereoselective synthesis capabilities |
| Present | Complex derivatives like (3R,4S)-compound | Sophisticated molecular design |
Properties
IUPAC Name |
benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-2-13-9-18(10-14(13)15(19)8-17)16(20)21-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUCTKHMXMWRF-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)CBr)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C(=O)CBr)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428243-26-8 | |
| Record name | Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWQ2NG5NEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromoacetyl group and the ethyl group. The final step involves the esterification of the carboxylate group with benzyl alcohol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromoacetyl group can yield various substituted pyrrolidine derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl (3S,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinecarboxylate
Upadacitinib Impurity 1 [(3S,4S)-Benzyl 3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate]
Benzyl (3R,4S)-3-Amino-4-hydroxypyrrolidine-1-carboxylate
- CAS : 535936-21-1 .
- Molecular Weight : 236.27 g/mol.
- Key Differences: Substitutes the bromoacetyl group with amino and hydroxyl groups. Reduced electrophilicity, making it more suitable for peptide coupling or hydrogen-bonding interactions .
Stereochemical Significance
The (3R,4S) configuration is critical for binding to JAK enzymes. Diastereomers like (3R,4R)-benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate (CAS: 1428243-69-9) exhibit reduced efficacy, emphasizing the need for precise chiral resolution techniques such as SFC chromatography .
Data Tables
Table 1: Key Physicochemical Properties
Q & A
Q. What are the common synthetic routes for benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?
The compound is synthesized via multi-step routes involving key reactions like Sonogashira coupling, Buchwald–Hartwig amination, and cyclization. For example, NaH in DMF is used to couple intermediates like Boc-protected aminopyrrolopyrazine with bromoacetyl-pyrrolidine derivatives under controlled conditions (0°C to room temperature). Stereochemical control is achieved through chiral starting materials (e.g., L-tartaric acid derivatives) or enantioselective catalysis. Purity (≥98%) and enantiomeric excess (≥99%) are validated via chiral HPLC .
Q. How is the compound characterized analytically to confirm structure and purity?
Techniques include:
- NMR : and NMR to verify stereochemistry and functional groups (e.g., bromoacetyl peaks at δ ~3.9–4.2 ppm).
- HPLC : Reverse-phase and chiral chromatography (e.g., using columns like Chiralpak IA/IB) to assess purity (≥98%) and enantiomeric excess .
- Mass Spectrometry : ESI-HRMS confirms molecular weight (354.24 g/mol) and fragmentation patterns .
Q. What role does this compound play in pharmaceutical synthesis?
It serves as a critical intermediate in kinase inhibitor synthesis (e.g., Upadacitinib). The bromoacetyl group enables nucleophilic substitution reactions to form imidazopyrrolopyrazine rings, a core structure in JAK inhibitors. Deprotection (e.g., hydrogenolysis of the benzyl group) follows in downstream steps .
Advanced Research Questions
Q. How can competing side reactions during the cyclization step be mitigated?
Cyclization under acidic conditions (e.g., concentrated ) may lead to undesired ring-opening or racemization. Optimization includes:
Q. What strategies resolve low yields during coupling reactions involving NaH in DMF?
NaH-mediated coupling in DMF is moisture-sensitive. Best practices include:
- Pre-drying DMF over molecular sieves.
- Slow addition of NaH to avoid exothermic decomposition.
- Substituting NaH with milder bases (e.g., KCO) if substrate sensitivity is observed .
Q. How are stereochemical by-products (e.g., 3S,4R isomer) detected and separated?
Q. What are the stability concerns for this compound under storage or reaction conditions?
The bromoacetyl group is prone to hydrolysis or nucleophilic substitution. Recommendations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
